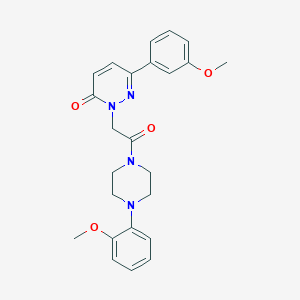![molecular formula C17H21KN2O10S2 B14871186 potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neoglucobrassicin can be synthesized through the methoxylation of glucobrassicin. . This reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the methoxy group.
Industrial Production Methods: Industrial production of neoglucobrassicin often involves the extraction from plant sources rather than synthetic methods. The extraction process includes homogenizing the plant material, followed by purification steps such as centrifugation and chromatography to isolate neoglucobrassicin .
Analyse Chemischer Reaktionen
Types of Reactions: Neoglucobrassicin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of indole-3-carbinol and other breakdown products.
Oxidation: Can be oxidized to form various indole derivatives under specific conditions.
Substitution: Methoxylation of glucobrassicin to form neoglucobrassicin.
Major Products: The major products formed from these reactions include indole-3-carbinol, indole-3-acetonitrile, and other indole derivatives .
Wissenschaftliche Forschungsanwendungen
Neoglucobrassicin has been extensively studied for its potential health benefits and applications in various fields :
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Investigated for its anti-cancer properties and its ability to modulate detoxification enzymes.
Industry: Potential use in developing natural pesticides and plant growth regulators.
Wirkmechanismus
Neoglucobrassicin exerts its effects primarily through its breakdown products. When hydrolyzed by myrosinase, it forms indole-3-carbinol and other bioactive compounds that can modulate various biological pathways . These breakdown products are known to activate detoxification enzymes, inhibit carcinogenesis, and exhibit antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Neoglucobrassicin is one of several glucosinolate derivatives found in cruciferous vegetables . Similar compounds include:
Glucobrassicin: The parent compound from which neoglucobrassicin is derived.
4-Methoxyglucobrassicin: Another methoxylated derivative with similar properties.
4-Hydroxyglucobrassicin: A hydroxylated derivative with distinct biological activities.
Neoglucobrassicin is unique due to its specific methoxy substitution, which influences its biological activity and stability compared to other glucosinolates .
Eigenschaften
Molekularformel |
C17H21KN2O10S2 |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C17H22N2O10S2.K/c1-27-19-10(6-9-4-2-3-5-11(9)19)7-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17;/h2-6,12,14-17,20-23H,7-8H2,1H3,(H,24,25,26);/q;+1/p-1/b18-13+;/t12-,14-,15+,16-,17+;/m1./s1 |
InChI-Schlüssel |
DFQHSDGROWHZCP-HBUZWFHBSA-M |
Isomerische SMILES |
CON1C2=CC=CC=C2C=C1C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
Kanonische SMILES |
CON1C2=CC=CC=C2C=C1CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)






